molecular formula C18H16O7 B235270 Triptotriterpenonic acid A CAS No. 144629-85-6

Triptotriterpenonic acid A

Cat. No. B235270
M. Wt: 470.7 g/mol
InChI Key: RUJQEBHXYLCSKV-SXSVGGQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptotriterpenonic acid A (TTA) is a triterpenoid compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook.f. (TwHF). It is known for its potent anti-inflammatory, immunosuppressive, and antitumor activities. TTA has attracted significant research attention due to its unique chemical structure and promising therapeutic potential.

Mechanism Of Action

Triptotriterpenonic acid A exerts its pharmacological effects through multiple mechanisms. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in inflammation and tumorigenesis. Triptotriterpenonic acid A can also regulate the expression of various genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Triptotriterpenonic acid A has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, antitumor, and neuroprotective activities. Triptotriterpenonic acid A can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Triptotriterpenonic acid A can also modulate the activity of immune cells, such as T cells, B cells, and dendritic cells, leading to immunosuppression. Triptotriterpenonic acid A has been found to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and leukemia. Triptotriterpenonic acid A can also protect neurons from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Triptotriterpenonic acid A has several advantages for laboratory experiments. It is a natural compound with low toxicity and high bioavailability. Triptotriterpenonic acid A can be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, Triptotriterpenonic acid A also has some limitations. Its chemical stability and solubility can be a challenge for formulation and delivery. Triptotriterpenonic acid A can also interact with other compounds and proteins, leading to potential interference in experimental results.

Future Directions

There are several future directions for Triptotriterpenonic acid A research. First, the molecular targets and signaling pathways of Triptotriterpenonic acid A need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of Triptotriterpenonic acid A need to be investigated to optimize its therapeutic potential. Third, the efficacy and safety of Triptotriterpenonic acid A need to be evaluated in preclinical and clinical studies for various diseases. Fourth, the formulation and delivery of Triptotriterpenonic acid A need to be improved for better bioavailability and therapeutic efficacy. Fifth, the combination of Triptotriterpenonic acid A with other compounds or therapies needs to be explored for synergistic effects. Overall, Triptotriterpenonic acid A holds great promise as a natural compound for scientific research and therapeutic development.

Synthesis Methods

Triptotriterpenonic acid A can be obtained through the extraction and purification of TwHF, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method. The synthesis of Triptotriterpenonic acid A involves several steps, including the oxidation of betulinic acid, the formation of a lactone ring, and the reduction of the double bond.

Scientific Research Applications

Triptotriterpenonic acid A has been extensively investigated for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and cancer. Triptotriterpenonic acid A has been found to inhibit the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and tumor necrosis factor-alpha. Triptotriterpenonic acid A also induces apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.

properties

CAS RN

144629-85-6

Product Name

Triptotriterpenonic acid A

Molecular Formula

C18H16O7

Molecular Weight

470.7 g/mol

IUPAC Name

(2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23+,26-,27-,28+,29-,30-/m1/s1

InChI Key

RUJQEBHXYLCSKV-SXSVGGQXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

synonyms

3-oxo-22-hydroxy-olean-12-en-29-oic acid
3-oxo-22alpha-hydroxy-delta(12)-oleanen-29-oic acid
triptotriterpenonic acid A

Origin of Product

United States

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